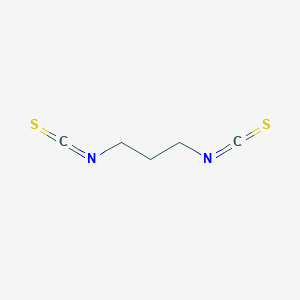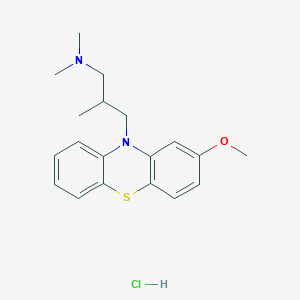
rac Rivastigmine-d6
Vue d'ensemble
Description
Synthesis Analysis
Rivastigmine is synthesized through various chemical and enzymatic methods. One approach involves the reaction of 3-(1-dimethylaminoethyl)-phenol with N-ethyl-N-methylcarbamoylchloride, followed by the formation of a diastereoisomeric salt with (+)-O,O'-di-(p-toluoyl)-D-tartaric acid, leading to the crystal structure determination of Rivastigmine (Wen Fu-hua, 2009). Chemoenzymatic syntheses have been efficiently carried out under mild conditions, using enzymes like Candida antarctica lipase B for the stereoselective acetylation of the corresponding (R)-alcohol or amine (J. Mangas-Sánchez et al., 2009).
Molecular Structure Analysis
The molecular structure of Rivastigmine and its analogs has been extensively studied, revealing that the drug bears a carbamate moiety capable of covalently reacting with the active site of the enzyme acetylcholinesterase. Structural studies, including X-ray diffraction, have detailed the orthorhombic crystal system of Rivastigmine derivatives, providing insights into their interaction mechanisms with biological targets (P. Bar-on et al., 2002).
Chemical Reactions and Properties
Rivastigmine's reactivity, particularly its ability to inhibit acetylcholinesterase through carbamylation, is a focal point of its chemical properties. The kinetics of this reaction vary significantly among different forms of cholinesterases, with Rivastigmine showing a slow rate of carbamylation for Torpedo californica acetylcholinesterase compared to human enzymes. The slow spontaneous reactivation of Rivastigmine-conjugated enzymes underscores its potent inhibitory action (P. Bar-on et al., 2002).
Physical Properties Analysis
The physical properties of Rivastigmine, such as solubility and stability, are crucial for its formulation and delivery. Nanostructured lipid carriers (NLC) and other nanoparticle formulations have been explored to enhance Rivastigmine's bioavailability and direct delivery to the brain, demonstrating the importance of physical characteristics in drug delivery systems (S. Cunha et al., 2020).
Chemical Properties Analysis
The chemical properties of Rivastigmine, including its reactivity and interaction with enzymes, are critical for its pharmacological effects. Its mechanism of action involves the selective inhibition of acetylcholinesterase, which is facilitated by its chemical structure and the presence of the carbamate moiety. Detailed kinetic and structural studies have provided insight into its interactions with cholinesterases, highlighting the drug's specificity and efficacy (P. Bar-on et al., 2002).
Applications De Recherche Scientifique
Traitement de la maladie d’Alzheimer
La rivastigmine est un inhibiteur réversible de la cholinestérase indiqué pour le traitement de tous les stades de la maladie d'Alzheimer (MA) . Elle a été utilisée dans la recherche pour comprendre ses effets et son efficacité dans le traitement de la maladie d'Alzheimer .
Formulation de patch transdermique
La rivastigmine a été utilisée dans le développement de formulations de patch transdermique. Ces patchs permettent une administration douce et continue du médicament, ce qui peut améliorer la conformité au traitement . Une étude a été conçue pour évaluer la biodisponibilité et évaluer la bioéquivalence de deux patchs transdermiques de rivastigmine à l'état d'équilibre .
Démence due à la maladie de Parkinson
La rivastigmine est également utilisée pour la recherche sur la démence due à la maladie de Parkinson . Elle peut franchir la barrière hémato-encéphalique (BHE), ce qui la rend efficace pour les affections neurologiques .
Composés multi-cibles pour la maladie d'Alzheimer
De nouveaux dérivés de la rivastigmine ont été développés comme composés multi-cibles prometteurs pour le traitement potentiel de la maladie d'Alzheimer . Ces hybrides conjuguent la partie active du médicament rivastigmine avec 2 unités hydroxyphénylbenzimidazole isomères .
Inhibition des cholinestérases
Les dérivés de la rivastigmine développés se sont avérés être de meilleurs inhibiteurs de l'acétylcholinestérase que la rivastigmine elle-même . Cette propriété est cruciale dans le traitement de la maladie d'Alzheimer
Mécanisme D'action
Target of Action
Rac Rivastigmine-d6, a labelled racemic Rivastigmine , primarily targets acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
This compound acts as a potent cholinesterase inhibitor . It inhibits AChE and BChE, preventing the hydrolysis of acetylcholine . This results in an increased concentration of acetylcholine at cholinergic synapses, enhancing cholinergic function .
Biochemical Pathways
This compound affects the cholinergic pathway by increasing the levels of acetylcholine . It also modifies the α-secretase pathway, affecting the levels of shedding proteins . This leads to a shift in APP processing away from BACE1 and towards α-secretases , which precludes the generation of toxic Aβ and yields a neuroprotective and neurotrophic secreted sAPPα fragment .
Pharmacokinetics
This compound is orally active and can pass the blood-brain barrier (BBB) , which allows it to exert its effects directly within the central nervous system. The total plasma clearance of Rivastigmine is approximately 130 l/h after a 0.2 mg intravenous dose and decreases to 70 l/h after a 2.7 mg intravenous dose . This is consistent with the nonlinear, overproportional pharmacokinetics of Rivastigmine due to saturation of its elimination .
Result of Action
The inhibition of AChE and BChE by this compound leads to an increase in the concentration of acetylcholine, enhancing cholinergic neurotransmission . This results in improved cognitive function, particularly in patients with Alzheimer’s disease . Additionally, the modification of the α-secretase pathway leads to a decrease in the production of toxic Aβ .
Action Environment
This compound is stable under normal environmental conditions
Analyse Biochimique
Biochemical Properties
“rac Rivastigmine-d6” interacts with enzymes such as butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), inhibiting their activity . The nature of these interactions involves the binding of Rivastigmine to the active sites of these enzymes, preventing them from breaking down the neurotransmitter acetylcholine . This results in increased levels of acetylcholine, which is essential for many functions in the brain .
Cellular Effects
“this compound” has significant effects on various types of cells and cellular processes. It influences cell function by increasing the concentration of acetylcholine through reversible inhibition of its hydrolysis by cholinesterase . This can lead to increased alertness, improved memory, increased muscle strength, and improved coordination . It can also have a sedative effect, resulting in drowsiness and decreased alertness .
Molecular Mechanism
The mechanism of action of “this compound” involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As a cholinesterase inhibitor, it binds to and inhibits the activity of cholinesterase enzymes, preventing them from breaking down acetylcholine . This leads to an increase in the concentration of acetylcholine, a neurotransmitter that plays a crucial role in memory and learning .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of “this compound” can change over time. For instance, Rivastigmine has been shown to promote α-secretase activity by upregulating levels of ADAM-9, -10, and -17 α-secretases in primary human brain cultures . This suggests that Rivastigmine may have long-term effects on cellular function, potentially directing APP processing toward the non-amyloidogenic pathway .
Dosage Effects in Animal Models
The effects of “this compound” can vary with different dosages in animal models. For instance, a study showed that Rivastigmine was effective in improving cognitive deficits induced by ketamine in rats
Metabolic Pathways
“this compound” is involved in the cholinergic pathway, where it inhibits the activity of cholinesterase enzymes . This prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter
Transport and Distribution
“this compound” can pass the blood-brain barrier (BBB), indicating that it is transported and distributed within the brain
Subcellular Localization
The subcellular localization of “this compound” is not explicitly known. Given that it can pass the BBB , it is likely to be found in various compartments within brain cells
Propriétés
IUPAC Name |
[3-[1-[bis(trideuteriomethyl)amino]ethyl]phenyl] N-ethyl-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4/h7-11H,6H2,1-5H3/i3D3,4D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVMFMHYUFZWBK-LIJFRPJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(C)C1=CC(=CC=C1)OC(=O)N(C)CC)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine](/img/structure/B21702.png)


![9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B21718.png)






